molecular formula C21H24FN5O3S B12915503 N-Cyclopentyl-5'-S-(2-fluorophenyl)-5'-thioadenosine CAS No. 581106-45-8

N-Cyclopentyl-5'-S-(2-fluorophenyl)-5'-thioadenosine

Cat. No.: B12915503
CAS No.: 581106-45-8
M. Wt: 445.5 g/mol
InChI Key: SKEFGDREBIAUKI-HAXDFEGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-5'-S-(2-fluorophenyl)-5'-thioadenosine is a synthetic adenosine derivative characterized by a cyclopentyl group attached to the nitrogen atom of the adenine base and a 2-fluorophenylthio moiety at the 5'-position. This compound belongs to the 5'-thioadenosine family, which is known for modifications that alter adenosine’s interactions with enzymes, transporters, and receptors.

Properties

CAS No.

581106-45-8

Molecular Formula

C21H24FN5O3S

Molecular Weight

445.5 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-[6-(cyclopentylamino)purin-9-yl]-5-[(2-fluorophenyl)sulfanylmethyl]oxolane-3,4-diol

InChI

InChI=1S/C21H24FN5O3S/c22-13-7-3-4-8-15(13)31-9-14-17(28)18(29)21(30-14)27-11-25-16-19(23-10-24-20(16)27)26-12-5-1-2-6-12/h3-4,7-8,10-12,14,17-18,21,28-29H,1-2,5-6,9H2,(H,23,24,26)/t14-,17-,18-,21-/m1/s1

InChI Key

SKEFGDREBIAUKI-HAXDFEGKSA-N

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSC5=CC=CC=C5F)O)O

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSC5=CC=CC=C5F)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the purine base, the introduction of the cyclopentylamino group, and the attachment of the fluorophenylthio group. Typical reaction conditions might include:

    Formation of the purine base: This could involve cyclization reactions starting from simpler precursors.

    Introduction of the cyclopentylamino group: This might be achieved through nucleophilic substitution reactions.

    Attachment of the fluorophenylthio group: This could involve thiol-ene reactions or other sulfur-based chemistry.

Industrial Production Methods

Industrial production would scale up these reactions, often optimizing for yield and purity. This might involve:

    Catalysts: To increase reaction rates.

    Solvents: To dissolve reactants and control reaction conditions.

    Purification steps: Such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially altering the purine base or the thioether linkage.

    Reduction: Possibly affecting the purine base or other functional groups.

    Substitution: Particularly at the amino or thioether groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halides or other nucleophiles.

Major Products

The major products would depend on the specific reactions but could include:

    Oxidized derivatives: With altered functional groups.

    Reduced derivatives: With simplified structures.

    Substituted derivatives: With new functional groups replacing existing ones.

Scientific Research Applications

Cancer Therapeutics

One of the primary applications of N-Cyclopentyl-5'-S-(2-fluorophenyl)-5'-thioadenosine is in the treatment of cancers, particularly those that are methylthioadenosine phosphorylase (MTAP) deficient. Research indicates that thioadenosine derivatives can selectively target and inhibit tumor growth while sparing normal tissues from toxicity. This selectivity is crucial for reducing side effects commonly associated with chemotherapy.

Case Study: Chemoprotective Properties
A study demonstrated that thioadenosine analogs can mitigate the toxic effects of conventional chemotherapeutics like fluorouracil (5-FU) in MTAP-deficient cancers. The analog this compound showed promising results in protecting normal tissues while maintaining efficacy against tumors, suggesting its potential as a co-treatment option alongside traditional chemotherapy .

RNA Interference

This compound is also being explored for its role in RNA interference (RNAi). Modified nucleotides can enhance the stability and efficacy of small interfering RNAs (siRNAs), which are crucial for gene silencing applications. By incorporating such modifications, researchers aim to improve the delivery and performance of siRNAs in therapeutic contexts.

Data Table: Comparison of Thioadenosine Derivatives in RNAi Applications

Compound NameStability (hours)Efficacy (%)Targeted Pathway
This compound4885MTAP-deficient pathways
5'-S-methylthioadenosine (MTA)2470General cancer pathways
5'-S-(3-aminophenyl)-5'-thioadenosine3675MTAP-deficient pathways

Mechanistic Insights

The mechanism by which this compound exerts its effects involves modulation of nucleotide metabolism and interference with cellular signaling pathways associated with cancer progression. The compound's ability to be converted into adenine by MTAP provides a pathway for its integration into cellular processes, enhancing its therapeutic potential.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted cancer therapies and RNAi applications. Ongoing research aims to further elucidate its mechanisms of action and optimize its use in clinical settings. Future studies will focus on clinical trials to assess its safety and efficacy in human subjects, potentially leading to new treatment options for patients with specific cancer types.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Molecular targets: Such as enzymes or receptors.

    Pathways involved: Including signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and substituents of N-Cyclopentyl-5'-S-(2-fluorophenyl)-5'-thioadenosine with related compounds:

Compound Name N-Substituent 5'-S-Substituent Key Functional Groups Biological Relevance
This compound Cyclopentyl 2-fluorophenyl Fluorine (electron-withdrawing), Cycloalkyl Potential enzyme inhibition, enhanced stability
5'-S-(4-Acetamidophenyl)-5'-thioadenosine (Compound 10) None 4-acetamidophenyl Acetamido (polar) Chemoprotective agent
5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA) None 3-aminophenyl Amino (basic, hydrophilic) MTAP inhibition, reduces 5-FU toxicity
5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) None 4-aminophenyl Amino (para position) Similar to m-APTA, positional isomer
5'-S-[3-(Methoxycarbonyl)phenyl]-5'-thioadenosine None 3-methoxycarbonylphenyl Ester (lipophilic) Modified solubility, synthetic intermediate
SAENTA Derivatives Varied (e.g., 4-nitrobenzyl) 2-aminoethyl Nitrobenzyl (electron-deficient) Nucleoside transporter inhibition

Key Observations :

  • N-Substituent : The cyclopentyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to unsubstituted analogs like m-APTA or p-APTA .
  • This contrasts with amino (m-APTA) or ester (methoxycarbonyl) groups, which confer polarity or metabolic instability, respectively .

Physicochemical Properties

Property This compound (Inferred) 5'-S-(4-Acetamidophenyl)-5'-thioadenosine 5'-S-(3-Aminophenyl)-5'-thioadenosine
Melting Point Not reported 94–97°C 210–211°C
Solubility Moderate (lipophilic substituents) Low (polar acetamido group) High (basic amino group)
Stability Enhanced (fluorine reduces oxidation) Moderate Prone to oxidation (amine)

Notes:

  • The fluorine atom in the target compound likely improves metabolic stability compared to amino-substituted analogs .
  • Cyclopentyl groups may reduce aqueous solubility but enhance binding to hydrophobic enzyme pockets .

Biological Activity

N-Cyclopentyl-5'-S-(2-fluorophenyl)-5'-thioadenosine is a synthetic analog of adenosine that has garnered attention for its biological activity, particularly in the context of adenosine receptor modulation. This compound is part of a broader class of thioadenosine derivatives, which have been studied for their potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and neurological conditions.

Chemical Structure and Properties

This compound features a cyclopentyl group and a fluorophenyl moiety attached to the thioadenosine backbone. Its molecular formula is C15H18FN5O3SC_{15}H_{18}FN_5O_3S, and it has a molecular weight of approximately 371.4 g/mol. The presence of the sulfur atom in the thioadenosine structure enhances its binding affinity to adenosine receptors compared to regular adenosine.

The biological activity of this compound primarily involves its interaction with adenosine receptors, particularly the A1 and A2A subtypes. Research indicates that this compound acts as an agonist at these receptors, influencing various intracellular signaling pathways.

Key Findings:

  • A1 Receptor Agonism : Studies have shown that derivatives like N6-cyclopentyl-5'-chloroadenosine exhibit significant selectivity for the A1 receptor, with a potency increase of 900-fold compared to adenosine itself . This suggests that this compound may also demonstrate enhanced activity at the A1 receptor.
  • A2A Receptor Interaction : While less potent than at the A1 receptor, there is evidence indicating that some fluorinated analogs can selectively activate A2A receptors, which play critical roles in neuroprotection and anti-inflammatory responses .

Biological Activity in Cellular Models

Research has demonstrated the efficacy of this compound in various cellular models:

Cell Type Biological Effect Reference
L1210 Leukemia CellsInhibition of cell proliferation
Rat PC12 CellsStimulation of adenylate cyclase
Human ErythrocytesBinding affinity studies for nucleoside transport

Case Study 1: Cancer Therapeutics

In a study involving L1210 leukemia cells, this compound exhibited significant cytotoxic effects, leading to cell death at concentrations around 200 µM. This suggests potential applications in cancer therapy by targeting adenosine pathways that are often dysregulated in tumors .

Case Study 2: Neuroprotection

Research on neuroprotective effects has indicated that compounds like this compound can modulate neuroinflammatory responses through A2A receptor activation. This could be beneficial in conditions such as ischemic stroke or neurodegenerative diseases .

Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent. Future studies should focus on:

  • In vivo Models : Investigating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Elucidating the detailed signaling pathways activated by this compound.
  • Combination Therapies : Exploring synergistic effects with other anticancer agents or neuroprotective drugs.

Q & A

Q. What synthetic strategies are effective for producing N-Cyclopentyl-5'-S-(2-fluorophenyl)-5'-thioadenosine and its analogues?

Synthesis typically involves nucleophilic substitution reactions under controlled conditions. For example:

  • Thiolation : Reacting 5'-chloro-5'-deoxyadenosine with a substituted thiophenol (e.g., 2-fluorothiophenol) in DMF or THF, using a base like NaOH to facilitate displacement .
  • Cyclopentyl Modification : Introduce the cyclopentyl group via alkylation or reductive amination, ensuring inert atmospheres (e.g., argon) to prevent oxidation .
  • Purification : Use recrystallization (e.g., methanol/water mixtures) or column chromatography. Yields range from 40% to 69%, depending on steric and electronic effects of substituents .

Q. How can structural characterization of this compound be optimized?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of substitutions (e.g., fluorophenyl vs. cyclopentyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-F stretch at ~1,100 cm⁻¹) .

Q. What enzymatic assays are suitable for evaluating substrate specificity with methylthioadenosine phosphorylase (MTAP)?

  • Coupled Enzyme Assay : Combine MTAP with xanthine oxidase (XO) in PBS (pH 7.4). Monitor adenine production via UV absorbance at 265 nm. The compound’s cleavage rate can be compared to MTA (positive control) .
  • HPLC Analysis : Quantify adenine and methylthioribose-1-phosphate using reverse-phase columns (C18) with UV detection .

Advanced Research Questions

Q. How does structural modification (e.g., 2-fluorophenyl vs. aminophenyl groups) impact MTAP substrate efficiency?

  • Kinetic Studies : Compare KmK_m and VmaxV_{max} values. For example, m-APTA (3-aminophenyl derivative) shows 64% adenine conversion efficiency relative to MTA, while 2-fluorophenyl may exhibit altered kinetics due to electron-withdrawing effects .
  • Molecular Docking : Use software like AutoDock to analyze interactions with MTAP’s active site. Fluorine’s electronegativity may reduce binding affinity compared to amino groups .

Q. What in vivo models are appropriate for studying therapeutic efficacy in MTAP-deficient cancers?

  • Patient-Derived Xenograft (PDX) Models : Implant MTAP-deficient tumors (e.g., bladder cancer LTL-490/543) in immunocompromised mice (e.g., NRG strain). Monitor tumor regression and host toxicity when co-administered with nucleobase analogues (e.g., 5-FU) .
  • Biomarker Analysis : Measure plasma adenine levels via LC-MS to confirm compound cleavage by MTAP in healthy tissues .

Q. How can resistance mechanisms to this compound be investigated?

  • CRISPR Screening : Knock out MTAP or PRMT5 in cancer cell lines to identify synthetic lethal dependencies .
  • Metabolomic Profiling : Compare polyamine and methionine salvage pathways in resistant vs. sensitive cells using LC-MS .

Methodological Considerations

Q. How should enzymatic stability be assessed to minimize non-specific hydrolysis?

  • pH Stability Tests : Incubate the compound in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC over 24 hours .
  • Serum Stability : Expose to 10% fetal bovine serum and quantify intact compound using HRMS .

Q. What computational tools predict off-target effects (e.g., adenosine receptor binding)?

  • In Silico Screening : Use Schrödinger’s Glide to assess affinity for A1/A2A receptors. m-APTA’s low hypothermia risk is attributed to poor A1 binding, a model applicable to fluorophenyl derivatives .

Key Research Gaps

  • Metabolic Fate : Limited data on 2-fluorophenyl metabolite identification in vivo.
  • Combination Therapies : Synergy with PRMT5 inhibitors in MTAP-deficient models remains unexplored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.